molecular formula C9H11N5 B3019710 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 1087792-21-9

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No. B3019710
CAS RN: 1087792-21-9
M. Wt: 189.222
InChI Key: KJRVPEQUBAHPFW-UHFFFAOYSA-N
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Description

“3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole” is a novel heterocyclic ligand . It has a molecular weight of 189.22 .


Molecular Structure Analysis

The molecular structure of “3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole” is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The InChI code for this compound is 1S/C9H11N5/c1-7-12-13-9 (11-10)14 (7)8-5-3-2-4-6-8/h2-6H,10H2,1H3, (H,11,13) .


Chemical Reactions Analysis

The compound has been used to generate complexes with transition metal ions such as Cr (lll), Co (ll), and Cu (II) . The specifics of these reactions are not provided in the search results.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . .

Scientific Research Applications

Green Chemistry

1,2,3-triazoles and their 1,2,4 counterparts have important applications in green chemistry . They are synthesized using nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound . The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .

Biological/Pharmacophoric Properties

The 1,2,4-triazole systems are synthesized using classical and “green chemistry” conditions involving ultrasound chemistry and mechanochemistry . These compounds are developed for their biological/pharmacophoric properties .

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity . This makes them important in the development of new potent and safe antimicrobial agents .

Antimicrobial Activity

The 1,2,4-triazole compounds are being researched for their antimicrobial activity . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Anti-HIV Agents

Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .

Antitubercular Agents

The 1,2,3-triazole moiety is also used in the development of antitubercular agents .

Antiviral Agents

Compounds bearing the 1,2,3-triazole moiety have been shown to have antiviral activities .

Anticancer Agents

The 1,2,3-triazole moiety is also used in the development of anticancer agents .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It is known that triazole compounds can interact with various targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Triazole compounds have been shown to influence various pathways, including those involved in inflammation and apoptosis

Result of Action

Triazole compounds have been associated with neuroprotective and anti-inflammatory properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole. More research is needed to understand how these factors influence the action of this compound.

properties

IUPAC Name

(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRVPEQUBAHPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

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